2-Bromo-4,5-dichloro-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWPWRGVZPWOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646586 | |
| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-69-0 | |
| Record name | 2-Bromo-4,5-dichlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 4,5 Dichloro 1,3 Benzothiazole and Its Structural Analogs
De Novo Synthesis Approaches to the Benzothiazole (B30560) Core
The de novo synthesis of the benzothiazole core is a cornerstone of obtaining functionalized derivatives. These methods typically involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiazoles. These methods often proceed through C-H functionalization and intramolecular C-S bond formation. For instance, thiobenzanilides can be converted to 2-substituted benzothiazoles in the presence of a palladium catalyst. nih.gov This approach utilizes a catalytic system that may include palladium(II), copper(I), and additives like tetrabutylammonium (B224687) bromide to achieve high yields and good functional group tolerance. nih.govmdpi.com Another strategy involves the palladium-catalyzed intramolecular cyclization of precursors such as o-bromophenylthioureas and o-bromophenylthioamides. researchgate.net Additionally, Suzuki biaryl coupling, a palladium-catalyzed reaction, can be employed by reacting 2-halobenzothiazoles with arylboronic acids to synthesize 2-arylbenzothiazole derivatives. researchgate.net The use of a ligand-free Pd/C catalyst at room temperature for the cyclization of o-iodothiobenzanilide derivatives presents a mild and efficient route to 2-substituted benzothiazoles. acs.org
| Catalyst System | Starting Material | Key Features |
| Pd(II), Cu(I), Bu4NBr | Thiobenzanilides | C-H functionalization/C-S bond formation nih.gov |
| Pd catalyst | o-bromophenylthioureas | Intramolecular cyclization researchgate.net |
| Pd catalyst | o-bromophenylthioamides | Intramolecular cyclization researchgate.net |
| Pd catalyst | 2-halobenzothiazole and arylboronic acid | Suzuki biaryl coupling researchgate.net |
| Ligand-free Pd/C | o-iodothiobenzanilide derivatives | Room temperature, additive-free acs.org |
Cyclocondensation reactions are a traditional and widely used method for synthesizing the benzothiazole core. These reactions typically involve the condensation of an o-aminothiophenol derivative with a suitable electrophile.
The reaction between o-aminothiophenol and substituted benzoic acids is a common method for synthesizing 2-substituted benzothiazoles. derpharmachemica.com This condensation can be facilitated by various catalysts and conditions. Polyphosphoric acid (PPA) is frequently used as a dehydrating agent and catalyst, often requiring high temperatures. derpharmachemica.com Other methods have been developed to proceed under milder conditions. For example, the use of triphenyl phosphite (B83602) as a catalyst in tetrabutylammonium bromide (TBAB) as the reaction medium allows for shorter reaction times and excellent yields. daneshyari.com Molecular iodine has also been utilized as a catalyst in solvent-free, solid-phase reactions, offering an economical and environmentally friendly option. mdpi.com
Aromatic aldehydes are common precursors for the synthesis of 2-arylbenzothiazoles through condensation with o-aminothiophenol. mdpi.com This reaction can be catalyzed by a variety of reagents. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature provides an efficient catalytic system. mdpi.com Metal catalysts, such as zinc acetate (B1210297), can also be used under solvent-free conditions. mdpi.com The use of heterogeneous catalysts like sulfated tungstate (B81510) under ultrasound irradiation offers a green and efficient method. mdpi.com
4,5-Dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, is a versatile reagent in heterocyclic synthesis. mdpi.com It can serve as a precursor for the formation of the benzothiazole ring system. mdpi.com The reaction of aromatic amines with Appel's salt yields 5-N-arylimino-4-chloro-1,2,3-dithiazoles, which can then undergo thermolysis to produce 2-cyanobenzothiazoles. mdpi.com More contemporary methods inspired by this chemistry involve the conversion of the imino-1,2,3-dithiazole intermediate to an N-arylcyanothioformamide, which then undergoes palladium-catalyzed ring closure to form the benzothiazole. mdpi.com
| Precursor from Appel's Salt | Reaction Condition | Product |
| 5-N-arylimino-4-chloro-1,2,3-dithiazoles | Thermolysis | 2-Cyanobenzothiazoles mdpi.com |
| N-arylcyanothioformamides | Palladium-catalyzed cyclization | 2-Cyanobenzothiazoles mdpi.com |
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste. nanomaterchem.comnih.gov These strategies allow for the synthesis of complex molecules like substituted benzothiazoles in a single synthetic operation. nanomaterchem.com For instance, a three-component reaction of 2-iodoaniline, an aryl aldehyde, and thiourea (B124793), catalyzed by a ferromagnetic catalyst in water, provides an effective and environmentally friendly route to C-2-substituted benzothiazoles. nih.gov Another example is the four-component reaction of 2-aminobenzothiazole (B30445), aromatic aldehydes, acetylenedicarboxylate, and a cyclic secondary amine, leading to functionalized 2-pyrrolidinones containing a benzothiazole unit. nih.gov The development of such reactions is a key area of focus in modern synthetic chemistry, enabling the rapid construction of diverse heterocyclic structures. researchgate.net
Green Chemistry Principles in Benzothiazole Synthesis
The synthesis of benzothiazole and its derivatives has increasingly moved towards environmentally benign methodologies, aligning with the principles of green chemistry. These approaches aim to reduce or eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources. Key advancements include the use of water as a solvent, the development of reusable catalysts, and the application of alternative energy sources like microwave irradiation.
One prominent green approach is the condensation of 2-aminothiophenols with various carbonyl compounds in aqueous media. nih.gov Water is a desirable solvent due to its non-toxic, non-flammable, and widely available nature. nih.gov The use of catalysts such as samarium triflate in water has been shown to be effective for the synthesis of 2-substituted benzothiazoles from o-amino(thio)phenols and aldehydes under mild conditions. organic-chemistry.org
Catalytic reactions are a cornerstone of green chemistry, and various heterogeneous and reusable catalysts have been developed for benzothiazole synthesis. For instance, SnP₂O₇ has been employed as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, achieving high yields and short reaction times. mdpi.com The catalyst could be recovered and reused multiple times without a significant loss of activity. mdpi.com
Microwave-assisted synthesis has also emerged as a green alternative to conventional heating. This technique often leads to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 2-aminobenzothiazole derivatives from the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones has been successfully carried out under microwave irradiation in the absence of a solvent, using Sc(OTf)₃ as an initiator. nih.gov
The following table summarizes some green chemistry approaches in benzothiazole synthesis:
| Green Chemistry Principle | Methodology | Key Features |
|---|---|---|
| Use of Safer Solvents | Reactions in aqueous media | Non-toxic, non-flammable, and readily available solvent. nih.gov |
| Catalysis | Use of reusable heterogeneous catalysts (e.g., SnP₂O₇) | High yields, short reaction times, and catalyst can be recycled. mdpi.com |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, higher yields, and often solvent-free conditions. nih.gov |
Introduction and Regioselective Placement of Halogen Substituents
The introduction of halogen substituents onto the benzothiazole nucleus is a crucial strategy for modulating the physicochemical and biological properties of these compounds. The position of the halogen atom (regioselectivity) can significantly influence the molecule's activity. Therefore, developing synthetic methods that allow for the precise and controlled placement of halogens is of great importance.
Halogenation of benzothiazoles can occur on either the benzene ring or the thiazole ring. The electronic nature of the benzothiazole system, which consists of an electron-rich benzene part and a relatively electron-poor thiazole part, along with the directing effects of existing substituents, governs the regioselectivity of electrophilic halogenation reactions. For instance, direct halogenation of 1,4-benzodiazepinones with N-halosuccinimides (NXS, where X = Br, I) can lead to halogenation on the central aromatic ring. ottokemi.com
Catalyst-controlled C-H activation has emerged as a powerful tool for regioselective halogenation. The use of palladium catalysts, for example, can direct halogenation to specific positions that are otherwise difficult to access. ottokemi.com This approach allows for the synthesis of halogenated benzothiazole derivatives with a high degree of predictability and control.
Bromination Protocols for Benzothiazole Nuclei
Various methods have been developed for the bromination of the benzothiazole core. A common approach involves the use of bromine in a suitable solvent. For example, 2-aminobenzothiazoles can be synthesized by condensing arylthioureas with bromine in chloroform (B151607). scholarsresearchlibrary.com The classical synthesis of 6-substituted 2-aminobenzothiazoles involves treating 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine in acetic acid. nih.gov
N-Bromosuccinimide (NBS) is another widely used brominating agent, often favored for its milder reaction conditions and better selectivity compared to elemental bromine. The bromination of 2,1,3-benzothiadiazole (B189464) can be achieved using NBS in a mixture of chloroform and concentrated sulfuric acid at room temperature. utm.my A patented process for the synthesis of 2,6-dibromo benzothiazole utilizes NBS as the brominating agent with titanium dioxide as a catalyst in chloroform. google.com
Biocatalytic methods for bromination are also being explored as a green alternative. Vanadium-dependent haloperoxidases (VHPOs) have been shown to effectively brominate 2-aminothiazole (B372263) derivatives using a nontoxic inorganic bromide salt as the bromine source in an aqueous solvent under mild conditions. nih.gov
Chlorination Methodologies
Chlorination of the benzothiazole nucleus can be achieved through various synthetic routes. One common method is the Herz process, which can lead to nuclear chlorination. google.com The reaction of anilines with sulfur monochloride can produce chlorinated benzothiazoles.
Modern approaches to chlorination often involve more controlled and selective methods. The synthesis of 2-aminobenzothiazoles from 2-chloroanilines and thiocarbamoyl chloride can be achieved in the presence of a palladium catalyst. nih.gov This highlights the use of transition metal catalysis in facilitating the formation of the benzothiazole ring from chlorinated precursors.
The following table provides a comparison of different halogenation agents for benzothiazole synthesis:
| Halogenation Agent | Substrate | Reaction Conditions | Product |
|---|---|---|---|
| Bromine/Acetic Acid | 4-Substituted anilines and potassium thiocyanate | Conventional heating | 6-Bromo-2-aminobenzothiazoles nih.gov |
| N-Bromosuccinimide (NBS)/H₂SO₄ | 2,1,3-Benzothiadiazole | Room temperature in chloroform | Brominated 2,1,3-benzothiadiazole utm.my |
| Sulfur Monochloride | Anilines | Herz process | Chlorinated benzothiazoles google.com |
Sequential Halogenation Strategies for Polyhalogenated Benzothiazoles
The synthesis of polyhalogenated benzothiazoles, such as the target compound 2-bromo-4,5-dichloro-1,3-benzothiazole, often requires sequential halogenation strategies. This involves a multi-step process where different halogen atoms are introduced in a controlled manner.
A plausible synthetic route to this compound would likely start with a pre-chlorinated benzene derivative. For instance, starting with 4,5-dichloro-o-phenylenediamine, one could first construct the benzothiazole ring. This could be achieved by reacting it with a suitable reagent to introduce a 2-amino group, forming 2-amino-4,5-dichlorobenzothiazole.
Subsequently, the 2-amino group can be converted to a bromo group via a Sandmeyer reaction. wikipedia.orgbyjus.com This reaction involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by treatment with a copper(I) bromide solution to introduce the bromine atom at the 2-position. wikipedia.orgmasterorganicchemistry.com This sequential approach allows for the precise installation of both chlorine and bromine atoms at the desired positions on the benzothiazole scaffold.
Synthesis of Specifically Related Halogenated Benzothiazole Precursors and Derivatives
The synthesis of specifically halogenated benzothiazoles often relies on the preparation of key halogenated precursors. 2-Aminobenzothiazoles are particularly important intermediates, as the amino group can be readily converted into various other functionalities, including halogens.
The synthesis of substituted 2-aminobenzothiazoles can be achieved through several methods. One classical approach is the reaction of substituted anilines with potassium thiocyanate in the presence of bromine. nih.gov For example, this method can be used to prepare 6-substituted 2-aminobenzothiazoles. Alternative methods employ the cyclization of phenylthioureas. nih.gov
Solid-phase synthesis has also been developed for the preparation of 2-aminobenzothiazole libraries. This involves a traceless protocol using a resin-bound acyl-isothiocyanate and a series of anilines, followed by cyclization to form the 2-aminobenzothiazole scaffold. nih.gov
Synthesis of 4,5-Dichlorinated Benzene and Thiazole Precursors
The synthesis of this compound necessitates the availability of precursors already bearing the 4,5-dichloro substitution pattern on the benzene ring. A key precursor for this is 4,5-dichloro-o-phenylenediamine. ottokemi.comsigmaaldrich.comcymitquimica.comthermofisher.com
One synthetic route to 4,5-dichloro-o-phenylenediamine starts from 1,2-dichloro-4,5-dinitrobenzene. chemicalbook.com This dinitro compound can be prepared by the nitration of 1,2-dichlorobenzene (B45396) using a mixture of nitric acid and sulfuric acid. chemicalbook.com The subsequent reduction of the two nitro groups to amino groups yields the desired 4,5-dichloro-o-phenylenediamine.
Another approach to access 4,5-disubstituted o-phenylenediamines involves a strategy of nitration followed by nucleophilic aromatic substitution (SNAr) on a trisubstituted haloaromatic ring. chemrxiv.org Alternatively, routes utilizing two SNAr reactions on 1,2-difluoro-4,5-dinitrobenzene (B1590526) can provide a modular synthesis of 4,5-o-phenylenediamine precursors in a few steps. chemrxiv.org
Synthesis of 2-Brominated Benzothiazole Intermediates
The introduction of a bromine atom at the 2-position of the benzothiazole ring is a critical step that can be achieved through various synthetic intermediates. One of the most common precursors for 2-substituted benzothiazoles is 2-aminobenzothiazole. The synthesis of 2-aminobenzothiazoles can be accomplished by the oxidative cyclization of N-arylthioureas. A classical and widely used method involves the reaction of a substituted aniline (B41778) with an alkali metal thiocyanate (such as KSCN or NH₄SCN) in the presence of bromine. nih.govresearchgate.net The bromine acts as a catalyst and an oxidizing agent to facilitate the ring closure. researchgate.net For instance, various substituted anilines can be converted to their corresponding 2-aminobenzothiazole derivatives using this approach. nih.govnih.gov
Another established route involves the condensation of arylthioureas with bromine in a solvent like chloroform. scholarsresearchlibrary.com This method has been studied for its properties and subsequent group reactions leading to various derivatives. The choice of starting aniline is crucial, as the substitution pattern on the aniline ring directs the final position of substituents on the benzothiazole core. nih.gov
More contemporary approaches include biocatalytic methods. For example, a marine macroalgal brominase has been shown to effectively brominate 2-aminothiazoles under mild reaction conditions, offering a green alternative to traditional chemical methods. nih.gov Once the 2-aminobenzothiazole intermediate is obtained, the amino group can be synthetically transformed. A powerful method for replacing an aromatic amino group with a halogen is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This transformation is pivotal for converting 2-aminobenzothiazole intermediates into the desired 2-brominated analogs.
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Substituted Anilines | KSCN, Br₂ | Classical method, oxidative cyclization. | nih.govnih.gov |
| Arylthioureas | Br₂, Chloroform | Oxidative ring closure of pre-formed thioureas. | scholarsresearchlibrary.com |
| 2-Haloanilines | Dithiocarbamates, CuO catalyst | Metal-catalyzed one-pot synthesis. | nih.gov |
| 2-Aminothiazoles | Brominase enzyme, KBr, H₂O₂ | Biocatalytic, mild conditions. | nih.gov |
Methodologies for Introducing Bromine at Position 2 and Chlorine at Positions 4 and 5
The synthesis of the specifically substituted this compound is not documented as a single-step procedure. Therefore, a multi-step synthetic strategy is required, leveraging established reactions for constructing the halogenated benzothiazole core and subsequently functionalizing the 2-position. A plausible and efficient pathway begins with a precursor already containing the desired chlorine atoms on the benzene ring.
Step 1: Synthesis of 4,5-Dichloro-2-aminobenzothiazole
The logical starting material for this synthesis is 3,4-dichloroaniline (B118046). This precursor contains the chlorine atoms in the correct positions relative to the amino group, which will ultimately become positions 4 and 5 of the benzothiazole ring system. The synthesis of 4,5-dichloro-2-aminobenzothiazole can be achieved via the well-established reaction of 3,4-dichloroaniline with ammonium (B1175870) thiocyanate (NH₄SCN) and bromine in a suitable solvent, such as acetic acid. nih.gov This reaction, a variation of the Hugershoff synthesis, proceeds through the in-situ formation of a thiourea intermediate, followed by oxidative cyclization to form the benzothiazole ring.
Step 2: Diazotization and Sandmeyer Reaction
With 4,5-dichloro-2-aminobenzothiazole in hand, the next critical transformation is the conversion of the 2-amino group to a 2-bromo substituent. This is classically accomplished through the Sandmeyer reaction. wikipedia.orgnih.gov The procedure involves two key stages:
Diazotization: The 2-amino group of 4,5-dichloro-2-aminobenzothiazole is converted into a diazonium salt. This is typically performed by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. organic-chemistry.org
Bromination: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). wikipedia.org The Cu(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a bromide ion to yield the final product, this compound.
This sequential approach allows for the precise and regioselective installation of all three halogen atoms onto the benzothiazole scaffold.
| Step | Reaction | Starting Material | Key Reagents | Product | Reaction Type |
|---|---|---|---|---|---|
| 1 | Benzothiazole Ring Formation | 3,4-Dichloroaniline | NH₄SCN, Br₂ | 4,5-Dichloro-2-aminobenzothiazole | Oxidative Cyclization |
| 2 | Amino to Bromo Conversion | 4,5-Dichloro-2-aminobenzothiazole | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | This compound | Sandmeyer Reaction |
Purification and Isolation Techniques for Halogenated Benzothiazole Compounds
The successful synthesis of halogenated benzothiazoles is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The crystalline nature of many benzothiazole derivatives makes them amenable to standard purification protocols.
Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is paramount and is determined empirically. For halogenated aromatic compounds, solvents such as toluene, chloroform, dichloromethane, or ethanol are often effective. nih.gov Sometimes, a solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) is employed to achieve the ideal solubility profile, where the compound is soluble in the hot solvent but sparingly soluble at cooler temperatures. For brominated compounds, residual acidic impurities like HBr can be removed by washing the crude product or by adding a base during workup before recrystallization.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is the method of choice. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel). A mobile phase, or eluent, of appropriate polarity is used to move the components down the column at different rates. Common eluent systems for benzothiazole derivatives include mixtures of non-polar solvents like n-hexane with more polar solvents like ethyl acetate or dichloromethane. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Extraction and Filtration: Following a reaction, a standard work-up procedure often involves liquid-liquid extraction to separate the organic product from aqueous inorganic salts. The crude product is then isolated by evaporating the solvent. Filtration is used to collect the solid product after it has been precipitated or recrystallized from a solution. These fundamental techniques are essential for the initial isolation and handling of the synthesized halogenated benzothiazole compounds before final purification.
| Technique | Principle | Application for Halogenated Benzothiazoles |
|---|---|---|
| Recrystallization | Difference in solubility at different temperatures. | Primary purification of solid products. Solvents: ethanol, chloroform, hexane/ethyl acetate mixtures. |
| Column Chromatography | Differential adsorption on a stationary phase. | Separation of complex mixtures, purification of oils or solids. Eluents: Hexane/Ethyl Acetate, Dichloromethane. |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Work-up procedure to separate organic product from aqueous phase after reaction. |
| Filtration | Mechanical separation of a solid from a liquid. | Isolation of precipitated or recrystallized solid products. |
Reactivity and Derivatization Strategies of 2 Bromo 4,5 Dichloro 1,3 Benzothiazole
Chemical Transformations at the Bromine Site (Position 2)
The bromine atom at the C-2 position is the most reactive site for many transformations due to the electronic properties of the benzothiazole (B30560) ring system. The carbon atom at this position is electron-deficient, making it susceptible to attack by nucleophiles and an active participant in metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The C-2 position of the benzothiazole ring is highly activated towards nucleophilic substitution. The bromine atom serves as an excellent leaving group, facilitating the introduction of a wide variety of functional groups. This reactivity is analogous to that observed in other 2-halothiazoles, where the reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the thiazole (B1198619) ring, particularly the imine nitrogen, stabilizes the negatively charged intermediate (a Meisenheimer-like complex), which is a key step in this pathway. libretexts.org
Common nucleophiles such as amines, thiols, and alkoxides can readily displace the bromide. For instance, reactions with primary or secondary amines in a polar aprotic solvent like dimethylformamide (DMF) can yield 2-aminobenzothiazole (B30445) derivatives. Similarly, treatment with thiols in the presence of a base affords 2-thioether-substituted benzothiazoles, while alkoxides provide access to 2-alkoxybenzothiazoles.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | R¹R²NH | 2-Aminobenzothiazole | DMF, 80-100 °C |
| Thiol | RSH + Base | 2-(Alkyl/Aryl)thiobenzothiazole | Base (e.g., K₂CO₃), DMF or CH₃CN |
| Alkoxide | RONa | 2-Alkoxybenzothiazole | Corresponding alcohol, heat |
Cross-Coupling Reactions (e.g., Suzuki, Stille) at the C-Br Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-2 bromine of the benzothiazole scaffold is an ideal handle for such transformations. The Suzuki-Miyaura and Stille couplings are particularly noteworthy.
The Suzuki-Miyaura coupling involves the reaction of the bromo-benzothiazole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is highly efficient for creating C-C bonds, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C-2 position. Studies on dihalogenated benzothiazoles have shown that the C-2 position is generally more reactive than halogen substituents on the benzene (B151609) ring, allowing for selective coupling. rsc.org
The Stille cross-coupling utilizes an organotin reagent (organostannane) as the coupling partner. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org This reaction also proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org It offers a broad substrate scope and is tolerant of many functional groups. youtube.com While highly effective, the toxicity of organotin compounds is a significant drawback. wikipedia.org
| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or NaHCO₃ | 2-Aryl-4,5-dichlorobenzothiazole |
| Stille | Arylstannane (R-SnBu₃) | Pd(OAc)₂ / XPhos | CsF | 2-Aryl-4,5-dichlorobenzothiazole |
Reduction of Carbon-Bromine Bonds
The carbon-bromine bond at position 2 can be selectively removed through reduction or dehalogenation reactions. This transformation is useful for synthesizing the parent 4,5-dichloro-1,3-benzothiazole core, which can be a target molecule itself or an intermediate for further functionalization on the benzene ring.
Catalytic hydrogenation is a common method for this purpose. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate, or sodium borohydride) can effectively replace the bromine atom with a hydrogen atom. Other reductive methods, such as those employing zinc dust in acetic acid or other metal-based reducing agents, can also achieve this debromination. The choice of reagent and conditions allows for the selective reduction of the C-Br bond while leaving the C-Cl bonds intact, owing to the higher reactivity of the C-Br bond in such processes.
Reactions Involving the Chlorine Substituents (Positions 4 and 5)
The chlorine atoms at positions 4 and 5 on the benzene portion of the molecule are generally less reactive than the bromine at position 2. However, under specific conditions, they can participate in nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) on Dichlorinated Benzothiazoles
For SNAr to occur on the benzene ring, the ring must be sufficiently electron-deficient. libretexts.org The fused benzothiazole ring acts as an electron-withdrawing group, which activates the attached benzene ring towards nucleophilic attack, although less so than potent groups like nitro substituents. libretexts.orgyoutube.com
Strong nucleophiles and forcing conditions, such as high temperatures, are often required to substitute the chlorine atoms. Studies on related polyhalogenated heterocyclic systems have shown that selective mono- or di-substitution can be achieved by carefully controlling the reaction stoichiometry and conditions. researchgate.netnih.gov For instance, reacting 2-Bromo-4,5-dichloro-1,3-benzothiazole with a strong nucleophile like sodium methoxide (B1231860) at elevated temperatures could potentially lead to the substitution of one or both chlorine atoms. The precise regioselectivity of a mono-substitution would depend on the relative electronic activation of the C-4 versus the C-5 position by the fused thiazole moiety.
Reactivity Differences Based on Halogen Identity and Position
The reactivity of the three halogen atoms in this compound is distinct and allows for selective chemistry.
Position: The C-2 position is the most activated site for both nucleophilic substitution and palladium-catalyzed cross-coupling. This is due to the strong electron-withdrawing effect of the adjacent nitrogen and sulfur atoms within the thiazole ring. Halogens on the benzene ring (C-4 and C-5) are less activated. rsc.org
Halogen Identity in Cross-Coupling: In palladium-catalyzed reactions like Suzuki and Stille coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of this bond generally follows the order C-I > C-Br > C-Cl. rsc.org Therefore, the C-Br bond at position 2 is significantly more reactive than the C-Cl bonds at positions 4 and 5, enabling highly selective cross-coupling at the C-2 site.
Halogen Identity in SNAr: In nucleophilic aromatic substitution, the leaving group ability generally follows I > Br > Cl > F. However, the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the electronegativity of the halogen (F > Cl > Br > I) that polarizes the carbon-halogen bond and makes the carbon more electrophilic. youtube.com This can sometimes lead to C-F bonds being the most reactive in SNAr, a trend opposite to that in cross-coupling. youtube.com For this compound, the electronic activation of the C-2 position dominates, making the C-Br bond the most susceptible to nucleophilic attack despite bromine being less electronegative than chlorine.
This predictable hierarchy of reactivity allows for a stepwise and site-selective functionalization of the this compound molecule, making it a valuable intermediate in the synthesis of complex, functionalized benzothiazole derivatives.
Functionalization of the Thiazole and Benzene Rings
The reactivity of this compound is characterized by the distinct electronic nature of its fused aromatic system. The presence of the electron-rich heteroatoms, nitrogen and sulfur, within the thiazole ring, combined with the multiple electron-withdrawing halogen substituents, creates a molecule with diverse potential for chemical modification.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, the benzene moiety in this compound is significantly deactivated towards electrophilic attack. This deactivation stems from the cumulative electron-withdrawing effects of three key features: the fused thiazole ring, and the two chlorine atoms at the C4 and C5 positions. libretexts.orgpdx.edu
Substituents that withdraw electron density from an aromatic ring make it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgpdx.edu The benzothiazole core itself is an electron-deficient system. The addition of two strongly electronegative chlorine atoms further depletes the electron density of the benzene ring. Consequently, forcing electrophilic substitution on this system would likely require harsh reaction conditions, such as the use of strong Lewis acids and high temperatures. masterorganicchemistry.com
The directing effects of the existing substituents determine the position of any potential substitution. The available positions on the benzene ring are C6 and C7. The chlorine atoms are ortho-, para-directing, while the fused thiazole ring system acts as a deactivating meta-director. This leads to conflicting or "antagonistic" directing effects, which can result in poor regioselectivity and mixtures of products, further complicating its utility in EAS reactions. msu.edu
In contrast to its inertness towards electrophiles, the electron-deficient nature of the benzene ring in this compound makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction pathway provides a valuable method for functionalizing the C4 and C5 positions by displacing the chloro substituents. libretexts.org
The SNAr mechanism is contingent upon the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, the chlorine atoms). libretexts.orglibretexts.org The fused benzothiazole ring acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com This stabilization is crucial for the reaction to proceed. The reaction involves a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon bearing a chlorine atom, forming the resonance-stabilized carbanion intermediate, and second, the chloride ion is expelled to restore aromaticity. libretexts.org
A wide range of nucleophiles can be employed in SNAr reactions, allowing for the introduction of diverse functional groups. While specific studies on this compound are not prevalent, the reactivity of analogous electron-deficient halo-heterocycles suggests that it would readily react with nucleophiles such as amines, alkoxides, and thiolates to yield substituted products at the C4 and/or C5 positions. researchgate.net
| Nucleophile | Potential Product(s) at C4/C5 | Functional Group Introduced |
|---|---|---|
| Ammonia / Primary or Secondary Amines (RNH₂ / R₂NH) | 4-Amino-2-bromo-5-chlorobenzothiazole | Amino / Substituted Amino |
| Alkoxides (RO⁻) | 2-Bromo-4-alkoxy-5-chlorobenzothiazole | Alkoxy (Ether) |
| Thiolates (RS⁻) | 2-Bromo-4-(alkylthio)-5-chlorobenzothiazole | Thioether |
| Hydroxide (OH⁻) | 2-Bromo-4-hydroxy-5-chlorobenzothiazole | Hydroxy (Phenol) |
Multi-Step Synthetic Strategies Utilizing this compound as a Building Block
The most significant synthetic utility of this compound lies in its role as a versatile building block, primarily through reactions targeting the C2-bromo substituent. The carbon-bromine bond at this position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. nih.gov
Two of the most prominent cross-coupling reactions applicable to this substrate are the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction forms a new carbon-carbon bond between the benzothiazole (via its C2-Br bond) and an organoboron compound, typically an aryl or vinyl boronic acid or ester. nih.govnih.gov This method is exceptionally robust, tolerates a wide variety of functional groups, and is a preferred method for synthesizing 2-arylbenzothiazoles. nih.govyoutube.com
Sonogashira Coupling : This reaction, co-catalyzed by palladium and copper, couples the 2-bromobenzothiazole (B1268465) with a terminal alkyne to form a 2-alkynylbenzothiazole. wikipedia.orgorganic-chemistry.org This provides a direct route to introducing sp-hybridized carbon frameworks, which are valuable precursors for further transformations or as components in materials science and pharmaceutical compounds. libretexts.org
The strategic application of these cross-coupling reactions allows for the modular assembly of complex molecules, where the this compound core can be systematically elaborated. The chloro-substituents at C4 and C5 can be retained for later-stage modification via SNAr reactions, enabling a multi-directional approach to derivatization.
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂, or Palladacycles nih.govlibretexts.org | K₂CO₃, NaOH, Cs₂CO₃ | 2-Aryl/Vinyl-4,5-dichlorobenzothiazole |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI wikipedia.orglibretexts.org | Et₃N, Piperidine, DIPA | 2-Alkynyl-4,5-dichlorobenzothiazole |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. Such calculations would provide deep insights into the behavior of 2-Bromo-4,5-dichloro-1,3-benzothiazole at a molecular level.
Electronic Structure Analysis (HOMO-LUMO Energies and Band Gap)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For benzothiazole (B30560) derivatives, these values are crucial in predicting their potential applications in materials science and pharmacology. Without specific studies on this compound, no precise energy values can be reported.
Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
Global and local reactivity descriptors derived from DFT calculations help in predicting how a molecule will interact with other chemical species. The electrophilicity index provides a measure of a molecule's ability to accept electrons, while Fukui functions can identify the most electrophilic or nucleophilic sites within the molecule. This information is invaluable for predicting reaction mechanisms and designing new synthetic pathways. However, specific reactivity descriptor data for this compound are not available.
Stability and Aromaticity Considerations
The stability and aromaticity of the benzothiazole ring system can be influenced by its substituents. The presence of electron-withdrawing groups like bromine and chlorine on the benzene (B151609) ring is expected to affect the electron distribution and aromatic character of the molecule. Computational methods can quantify this through various aromaticity indices. Studies on related bromo-benzothiadiazoles suggest that halogen incorporation can enhance electron deficiency without significantly compromising aromaticity, which in turn can increase reactivity in certain substitution reactions.
Molecular Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or enzyme.
In Silico Ligand-Target Interactions
In silico studies for various benzothiazole derivatives have revealed their potential to interact with a range of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. For this compound, a docking study would involve placing the molecule into the binding site of a target protein to predict its binding mode and affinity. The bromine and chlorine atoms would likely participate in halogen bonding or other specific interactions that could enhance binding. Without such studies being performed and published, a detailed analysis of its interactions is not possible.
Prediction of Putative Biological Targets
The benzothiazole scaffold is a feature of many compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. Computational methods, such as reverse docking or pharmacophore modeling, could be used to screen this compound against libraries of known biological targets to predict its potential therapeutic applications. These predictions can then guide experimental validation. To date, no such predictive studies for this compound have been reported in the literature.
Molecular Dynamics Simulations to Understand Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements and dynamic evolution of atoms and molecules over time. For benzothiazole derivatives, MD simulations provide crucial insights into their conformational flexibility and their interaction with biological targets, such as proteins or nucleic acids. biointerfaceresearch.comnih.gov
A typical MD simulation for a benzothiazole-ligand complex involves several key steps:
Minimization: The initial 3D structure of the complex is optimized to find the most stable, low-energy conformation. biointerfaceresearch.com
Heating and Cooling: The system is gradually heated to a physiological temperature and then cooled to allow it to overcome energy barriers and settle into a stable state. biointerfaceresearch.com
Equilibrium Run: The simulation is run for a period to ensure the system reaches a stable equilibrium. biointerfaceresearch.com
Production Run: The main simulation is performed, often for nanoseconds, to collect data on the molecule's trajectory and interactions. nih.gov
By analyzing the trajectory, researchers can understand the stability of the ligand within a binding pocket, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and observe conformational changes in both the ligand and the target protein. nih.govacs.org For a compound like this compound, MD simulations could elucidate how the halogen substituents influence its binding mode and residence time within an active site, providing a dynamic picture that complements static molecular docking studies. The stability of such complexes is often assessed by monitoring the root-mean-square deviation (RMSD), with lower values indicating greater stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their efficacy as anticancer, antibacterial, and antimalarial agents. researchgate.netresearchgate.netresearchgate.net
The core of QSAR analysis involves calculating various molecular descriptors and correlating them with biological activity using statistical methods like multiple linear regression (MLR). researchgate.net These descriptors quantify different aspects of a molecule's structure and properties. For halogenated and other substituted benzothiazoles, several classes of descriptors have been shown to be significant. nih.govnih.gov
Physicochemical Descriptors: These include properties like lipophilicity (logP), polarizability, and dipole moment. Studies on benzothiazole derivatives have shown that physicochemical properties strongly influence their cytotoxic activity. researchgate.net
Topological Descriptors: These numerical indices describe the connectivity and shape of the molecule. Descriptors such as the Hosoya index have been used to model the anticancer potential of benzothiazole derivatives. chula.ac.th
Electronic Descriptors: These relate to the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic net charges, and electrophilicity. researchgate.netnih.gov The HOMO-LUMO energy gap, for instance, can indicate a compound's reactivity and kinetic stability. mdpi.com
Quantum Chemical Descriptors: Burden eigenvalues (BCUT descriptors), which are derived from the molecule's connection table and atomic properties, have been used to model the antiproliferative activity of halogen-substituted benzazoles. mdpi.com These descriptors relate to the topological and spatial distribution of properties like atomic mass and van der Waals volumes. nih.govnih.gov
The following table summarizes key structural descriptors and their observed correlation with the biological activity of benzothiazole derivatives based on various QSAR studies.
| Descriptor Class | Specific Descriptor Example | Associated Biological Activity | Correlation Finding | Reference |
| Electronic | HOMO/LUMO Energies | Antimalarial | Energies of frontier orbitals significantly correlate with antimalarial IC50 values. | researchgate.net |
| Physicochemical | Polarizability (Pol) | Cytotoxic (Anticancer) | Appears to largely influence the cytotoxic activity of benzothiazole derivatives. | researchgate.net |
| Topological | BEHv6 (Burden Eigenvalue) | Cytotoxicity | Higher values, weighted by atomic van der Waals volumes, correlated with increased toxicity. | mdpi.com |
| Electronic | Atomic Net Charge (qC5) | Antimalarial | The net charge on carbon atom 5 of the benzothiazole ring is a key predictor of activity. | researchgate.net |
| Hydrophilic | XKHydrophilic Area | Anticancer | A negative contribution suggests that substitution with aryl rings (less hydrophilic) is favored for activity. | chula.ac.th |
A primary goal of QSAR is to develop predictive models that can estimate the biological activity of newly designed, unsynthesized compounds. nih.gov This process significantly accelerates drug discovery by prioritizing the synthesis of the most promising candidates.
The development of a predictive QSAR model typically follows these steps:
Dataset Assembly: A series of structurally related compounds (e.g., benzothiazole derivatives) with experimentally determined biological activities is compiled. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Generation: The dataset is often split into a training set and a test set. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used on the training set to build an equation linking the most relevant descriptors to activity. researchgate.netresearchgate.net
Validation: The model's robustness and predictive power are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (Q²). External validation involves using the model to predict the activity of the compounds in the test set (pred_r²), which were not used in model generation. chula.ac.thmdpi.com
For instance, QSAR models for antibacterial benzothiazoles have been developed using descriptors related to polarizability, van der Waals volume, and valence path order. researchgate.net These validated models can then be used to predict the minimum inhibitory concentration (MIC) of novel benzothiazole analogues, guiding chemists to design derivatives with potentially superior antibacterial potency. researchgate.netnih.gov The success of these models, indicated by high correlation coefficients (r²) and cross-validation scores (q²), confirms their utility in forecasting the therapeutic potential of new chemical entities within the benzothiazole family. researchgate.net
Investigation of Biological Activities and Mechanisms of Action in in Vitro Systems
General Overview of Benzothiazole (B30560) Biological Activities
Benzothiazole and its derivatives are a class of compounds that have attracted significant attention from medicinal chemists due to their diverse pharmacological activities. nih.govhep.com.cnpharmacyjournal.in The benzothiazole nucleus, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a key structural feature present in numerous biologically active molecules. nih.govpharmacyjournal.in In vitro studies have revealed that these compounds possess a wide array of biological effects, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. tandfonline.comnih.govmdpi.com The versatility of the benzothiazole scaffold allows for chemical modifications at various positions, which can significantly enhance its biological efficacy. pharmacyjournal.in For instance, the introduction of halogen atoms, such as fluorine, into the benzothiazole structure has been shown to improve desirable pharmacological properties like metabolic stability and binding affinity to target receptors. researchgate.net
Antimicrobial Activity (Antibacterial, Antifungal)
Many benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microorganisms, including bacteria and fungi. nih.govnih.gov
Inhibition of Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Benzothiazole derivatives have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov For example, certain sulfonamide analogues of benzothiazole have demonstrated antibacterial activity comparable to reference drugs like chloramphenicol (B1208) and sulphamethoxazole against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.gov In some cases, these derivatives also showed excellent activity against mutant strains of E. coli. nih.gov
Other studies have reported on benzothiazole derivatives that were found to be more active than the standard drug ciprofloxacin (B1669076) against E. coli and P. aeruginosa. nih.gov The substitution of different chemical groups on the benzothiazole ring has been shown to influence the antibacterial potency. For example, the presence of dichloro phenyl moieties has been found to amplify antibacterial activity. nih.gov One study synthesized a series of novel benzothiazole analogs and found one compound to be twice as active as ciprofloxacin against several bacterial strains, with a minimum inhibitory concentration (MIC) of 3.12 μg/ml. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Sulfonamide analogues | S. aureus, E. coli, P. aeruginosa | 3.1–6.2 μg/ml | nih.gov |
| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | 15.62 μg/ml | nih.gov |
| Dialkyne substituted 2-aminobenzothiazole (B30445) derivative (3e) | Gram+/Gram- bacteria | 3.12 μg/ml | nih.gov |
| Dichloropyrazole-based benzothiazole analogue (104) | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |
| Dichloropyrazole-based benzothiazole analogue (104) | Gram-negative strains | 1–4 µg/mL | nih.gov |
Antifungal Efficacy (e.g., Candida albicans)
In addition to their antibacterial properties, benzothiazole derivatives have been investigated for their effectiveness against fungal pathogens. nih.gov Candida albicans, a common cause of fungal infections in humans, has been a frequent target in these studies. nih.govscitechjournals.com Research has shown that certain benzothiazole derivatives can inhibit the growth of C. albicans. scitechjournals.com For instance, a study on C-6 methyl-substituted benzothiazole derivatives identified compounds with potent antifungal activity against C. albicans. scitechjournals.com
Another study compared the anti-Candida activity of four different benzothiazole compounds and found that some exhibited good activity against the yeast form of C. albicans, with inhibitory concentrations in the micromolar range. nih.govoup.com Interestingly, these compounds were also highly active against a nystatin-resistant mutant of C. albicans. nih.govoup.com A series of novel benzothiazole derivatives were designed to target the N-Myristoyltransferase (NMT) enzyme in fungi, leading to a significant expansion of their antifungal spectrum. rsc.org One particular compound from this series demonstrated good inhibitory activity against a wide range of fungal pathogens, including Candida glabrata, and its activity was superior to that of fluconazole. rsc.org
Anticancer / Antiproliferative Activity in Cell Lines
The potential of benzothiazole derivatives as anticancer agents has been a major focus of research. tandfonline.comnih.govresearchgate.net These compounds have been shown to be effective against various cancer cell lines through a multitude of mechanisms. tandfonline.comnih.gov
Growth Inhibition in Specific Cancer Cell Lines
Numerous studies have demonstrated the ability of benzothiazole derivatives to inhibit the proliferation of cancer cells in vitro. For example, fluorinated 2-aryl benzothiazole derivatives have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-468, with GI50 values in the sub-micromolar range. nih.gov The substitution pattern on the benzothiazole ring has been found to be crucial for anticancer activity. tandfonline.com For instance, chloro-substituted benzothiazole amines have exhibited good anticancer activity against a panel of nine different cancer cell lines. nih.gov
One dichlorophenyl-containing chlorobenzothiazole derivative showed a particularly high potency against a non-small cell lung cancer cell line (HOP-92) with a GI50 value of 71.8 nM. nih.gov Other modifications, such as the incorporation of pyridine (B92270) or pyrimidine (B1678525) moieties, have also yielded benzothiazole derivatives with significant antitumor potential against cell lines for colon, breast, and liver cancer, with some compounds showing IC50 values in the nanomolar range. tandfonline.comnih.gov A recently synthesized benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. frontiersin.org
| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Fluorinated 2-aryl benzothiazole | MCF-7 (Breast) | 0.4 µM (GI50) | nih.gov |
| Dichlorophenyl-chlorobenzothiazole | HOP-92 (Lung) | 71.8 nM (GI50) | nih.gov |
| Bromopyridine acetamide (B32628) benzothiazole | SKRB-3 (Breast) | 1.2 nM (IC50) | tandfonline.comnih.gov |
| Bromopyridine acetamide benzothiazole | SW620 (Colon) | 4.3 nM (IC50) | tandfonline.comnih.gov |
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29 (Colon) | 0.024 µM (IC50) | tandfonline.comnih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431, A549, H1299 | Significant Inhibition | frontiersin.org |
Studies on Resistance Mechanisms in Cancer Cells
A significant challenge in cancer therapy is the development of drug resistance. bohrium.com Research has been conducted to understand the mechanisms by which cancer cells might acquire resistance to benzothiazole-based anticancer agents. bohrium.comnih.gov In one study, human breast cancer cell lines that were initially highly sensitive to 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) were made resistant to the compound. bohrium.comnih.gov
The resistant cells showed a greatly reduced sensitivity to DF 203 and its analogues. bohrium.comnih.gov Mechanistic studies revealed that the resistance was associated with aberrant signaling of the aryl hydrocarbon receptor (AhR). nih.gov In the resistant cells, the AhR appeared to be constitutively located in the nucleus, which prevented the drug from activating the transcription of the cytochrome P450 1A1 gene, a key step in the bioactivation of this class of compounds. nih.gov This resulted in diminished intracellular retention of the drug and a significant reduction in drug-induced DNA damage. nih.gov Understanding such resistance mechanisms is crucial for the development of more effective and durable anticancer therapies based on the benzothiazole scaffold. bohrium.com
Anti-tubercular Activity against Mycobacterium tuberculosis
Benzothiazole derivatives have been identified as a promising class of compounds in the search for new anti-tubercular agents, driven by the urgent need to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis). nih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzothiazole ring system.
Research into halogenated benzamides and related structures has shown that electron-withdrawing groups can be crucial for activity. In some series of carboxamides, the antitubercular activity was found to follow the sequence: NO2 > Cl > Br. nih.gov This suggests that while both chloro and bromo substituents contribute to activity, the specific electronic and steric effects play a modulating role. In other studies involving aminothiazole derivatives, N-benzoyl analogues with 3-bromo or 3-chloro substitutions emerged as highly potent, indicating a favorable role for halogens at specific positions in related heterocyclic systems. bohrium.com
For 2-Bromo-4,5-dichloro-1,3-benzothiazole, the presence of three halogen atoms—one bromo and two chloro—suggests a potential for significant anti-tubercular activity. The bromine at position 2 and the dichlorination on the benzene ring create a molecule with high lipophilicity and strong electron-withdrawing character, features often associated with enhanced penetration into the mycobacterial cell wall and interaction with intracellular targets.
Table 1: In Vitro Anti-tubercular Activity of Representative Halogenated Compounds
| Compound | Substituent(s) | Activity Metric (MIC, µg/mL) against M. tuberculosis |
|---|---|---|
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | 6-Chloro | IC90 = 0.819 |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 3-Chloro (on benzoyl) | MIC = 0.008 |
Note: The data presented is for structurally related compounds to illustrate the effect of halogenation on anti-tubercular activity.
Anti-inflammatory Potential
Benzothiazole derivatives are well-documented for their anti-inflammatory properties, often attributed to the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). ijariie.comresearchgate.net The substitution pattern on the benzothiazole core is a critical determinant of this activity.
SAR studies have revealed that halogen substituents can enhance anti-inflammatory effects. For instance, the presence of a chloro group in benzothiazole derivatives clubbed with N-substituted-3-chloro-2-azetidinones has been shown to produce significant anti-inflammatory activity. ijariie.com The high electronegativity of halogens can alter the electronic distribution of the entire molecule, potentially improving its binding affinity to the active site of enzymes like COX-2 or p38α MAP kinase. ijariie.com The specific placement of halogens at positions 4 and 5, as in this compound, would significantly influence the molecule's interaction with these targets. The combined electron-withdrawing effects of the chlorine atoms on the benzene ring could enhance the compound's ability to participate in crucial binding interactions.
Antiviral Properties
The benzothiazole nucleus is a key component in the development of novel antiviral agents. nih.govresearchgate.net SAR studies indicate that substitutions at positions 2, 4, 5, and 6 of the benzothiazole ring are important for modulating antiviral activity. mdpi.com
Halogenation has been shown to be a successful strategy for enhancing the antiviral potency of benzothiazole derivatives. For example, 2-(p-chlorophenoxymethyl)benzothiazole was identified as a particularly active compound against HIV-1 reverse transcriptase. nih.gov This highlights the positive influence a halogenated substituent at the 2-position can have. In the case of this compound, the bromine atom at the active 2-position, combined with chloro groups at positions 4 and 5, could confer broad-spectrum antiviral potential. These substitutions may enhance binding to viral enzymes or interfere with viral replication processes. mdpi.com
Table 2: In Vitro Antiviral Activity of Representative Halogenated Benzothiazoles
| Compound | Substituent(s) | Virus Target | Activity Metric (IC50) |
|---|---|---|---|
| 2-(p-chlorophenoxymethyl)benzothiazole | 2-(p-chlorophenoxy) | HIV-1 RT | 0.34 µmol/L |
Note: This table includes data from related halogenated benzothiazoles to demonstrate the impact of halogen substituents on antiviral and related activities.
Antioxidant Activity
Many benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govmdpi.com The ability of these compounds to scavenge free radicals or chelate metal ions is often linked to the electronic nature of their substituents.
While extensive SAR data on the antioxidant activity of halogenated benzothiazoles is still emerging, it is known that the introduction of electron-withdrawing groups can influence the molecule's redox potential. The presence of bromo and chloro groups in this compound would make the aromatic system electron-deficient. This property could modulate its ability to donate electrons or stabilize radical species, thereby defining its antioxidant profile. Studies on related thiol- and aminothiol-derived benzothiazoles have shown interesting antioxidant properties, suggesting the core scaffold is amenable to modifications that enhance this activity. researchgate.net
Structure-Activity Relationships (SAR) of Halogenated Benzothiazoles in In Vitro Models
The biological profile of a benzothiazole derivative is intricately linked to the identity, number, and position of its halogen substituents. benthamscience.com
Influence of Halogen Identity (Bromo, Chloro) and Position (2, 4, 5)
The identity and placement of halogen atoms on the benzothiazole scaffold have distinct effects on biological activity.
Halogen Identity (Bromo vs. Chloro): Both bromine and chlorine are electron-withdrawing and increase lipophilicity, which generally aids in cell membrane penetration. However, they differ in size (Bromo > Chloro) and electronegativity (Chloro > Bromo). In some biological systems, the larger size of bromine may provide better van der Waals interactions with a target protein, while in others, the higher electronegativity of chlorine might be more favorable for forming hydrogen bonds or dipole-dipole interactions. As seen in some antitubercular series, chlorine conferred slightly higher activity than bromine. nih.gov
Position of Halogens:
Position 2: This position is frequently substituted and is critical for activity. A halogen at C2, such as the bromine in the target compound, directly influences the reactivity of the thiazole ring and is a key site for interaction with biological macromolecules. benthamscience.com
Positions 4 and 5: Substitutions on the fused benzene ring, such as the chloro groups at C4 and C5, modulate the electronic properties of the entire bicyclic system. Electron-withdrawing groups at these positions can significantly impact the acidity of N-H protons in substituted aminobenzothiazoles or alter the binding affinity of the molecule to enzyme pockets. mdpi.com
Effects of Multi-Halogenation on Biological Activity
The presence of multiple halogen atoms, as in this compound, often leads to a synergistic or amplified effect on biological activity compared to mono-halogenated analogues.
Multi-halogenation significantly increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes and reach its target. Furthermore, the cumulative electron-withdrawing effect of multiple halogens can drastically alter the molecule's electronic landscape, potentially increasing its affinity for a specific biological target. Research on compounds like N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-bromo-2,6-dichlorophenyl)sulfonyl)piperidine-4-carboxamide, which features three halogen atoms on a phenyl ring, demonstrates the use of multi-halogenation to achieve potent biological effects. nih.gov The specific 2-bromo-4,5-dichloro substitution pattern likely results in a molecule with a unique combination of steric and electronic properties optimized for potent interactions within one or more of the biological pathways discussed.
Role of Benzothiazole Core Modifications on Activity Profiles
Information regarding the structure-activity relationship (SAR) of this compound is not available in the reviewed literature. While extensive research exists on the modification of the benzothiazole core in other derivatives to modulate biological activity, these findings cannot be specifically attributed to the 2-bromo-4,5-dichloro substituted variant. The biological impact of the specific bromine and chlorine substitutions at the 2, 4, and 5 positions of the benzothiazole scaffold remains uncharacterized.
Investigating Molecular Mechanisms of Action in In Vitro Systems
No studies detailing the molecular mechanisms of action for this compound were identified.
Target Identification and Validation (e.g., MmpL3, DprE1, Kinases)
There is no published evidence identifying or validating specific molecular targets, such as MmpL3, DprE1, or protein kinases, for this compound. Research on other benzothiazole-containing compounds has implicated these targets in activities like those against Mycobacterium tuberculosis, but no such link has been established for this particular compound.
Biochemical Pathway Modulation Studies (e.g., Thioredoxin Signaling System)
No data is available on the effects of this compound on biochemical pathways, including the thioredoxin signaling system. The potential for this compound to modulate cellular redox pathways has not been investigated.
Cellular Uptake and Localization in In Vitro Models
Studies concerning the cellular uptake, distribution, and localization of this compound in in vitro models have not been reported. The physicochemical properties that would govern its membrane permeability and subcellular distribution are currently unknown.
Potential Applications in Materials Science and Chemical Biology
Incorporation into Functional Materials
The unique electronic properties and reactivity of halogenated benzothiazoles make them attractive building blocks for advanced functional materials. The presence of electron-withdrawing groups and a reactive site for further chemical modification allows for their incorporation into polymers and small molecules with tailored optical and electronic characteristics.
Development of Organic Semiconductors
The benzothiazole (B30560) nucleus is known for its electron-accepting nature, a crucial property for the development of n-type organic semiconductors. researchgate.net The inclusion of electronegative chlorine and bromine atoms in 2-Bromo-4,5-dichloro-1,3-benzothiazole is expected to further lower the energy levels of the frontier molecular orbitals (LUMO and HOMO), enhancing its electron-accepting capabilities. nih.gov This makes the compound a promising building block for organic electronic devices.
Research on related electron-deficient heterocycles, such as 2,1,3-benzothiadiazole (B189464) (BTD) and its bromo-derivatives, has demonstrated their utility in creating materials for organic field-effect transistors (OFETs) and organic solar cells. researchgate.netnih.gov The bromine atom at the 2-position can serve as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. mdpi.com This allows for the straightforward synthesis of π-conjugated systems where the benzothiazole unit is linked to various electron-donating aromatic or heteroaromatic moieties. The resulting donor-acceptor (D-A) structures are fundamental to tuning the band gap and improving the optoelectronic properties of organic semiconductors. nih.gov
| Substituent/Moiety | Position | Potential Role in Semiconductor Performance | Relevant Chemical Reactions for Synthesis |
|---|---|---|---|
| Benzothiazole Core | - | Acts as an electron-accepting (n-type) unit. researchgate.net | Cyclocondensation of 2-aminothiophenols. mdpi.com |
| Bromo Group | C-2 | Serves as a leaving group for building larger conjugated systems. mdpi.com | Suzuki, Stille, Buchwald-Hartwig cross-coupling. mdpi.comnih.gov |
| Chloro Groups | C-4, C-5 | Enhance electron-deficient character, lowering LUMO energy. mdpi.com | Aromatic nucleophilic substitution (under harsh conditions). nih.gov |
Dye Synthesis and Applications (e.g., Thioflavin)
Benzothiazole derivatives are integral components of many synthetic dyes due to their rigid, planar structure and ability to participate in extended π-conjugation. pcbiochemres.compharmacyjournal.in They are used as precursors for various dye classes, including azo dyes and cyanine (B1664457) dyes. researchgate.netresearchgate.netresearchgate.net The synthesis of novel azo dyes often involves the diazotization of an amino-benzothiazole and subsequent coupling with another aromatic compound. researchgate.net While this compound lacks an amino group for direct diazotization, its bromo-substituent can be replaced with an amino group or used to link the benzothiazole core into a larger chromophoric system.
A prominent example of a benzothiazole-based dye is Thioflavin T, which is widely used to detect amyloid fibrils. researchgate.netresearchgate.net Thioflavin T's structure consists of a benzothiazole ring linked to a dimethylamino-benzene ring. uri.edu The synthesis of Thioflavin T analogues often involves the condensation of substituted 2-aminothiophenols with aromatic aldehydes or carboxylic acids. researchgate.neturi.edu The this compound moiety could be incorporated into similar structures, with the halogen atoms potentially modifying the dye's photophysical properties, such as its absorption and emission wavelengths, quantum yield, and solvatochromism. researchgate.net The presence of halogens can influence fluorescence, sometimes quenching it, a property that can be exploited in "turn-on" sensor design. researchgate.net
| Compound Class | Typical Absorption Max (λabs) | Typical Emission Max (λem) | Key Structural Feature |
|---|---|---|---|
| Azo-Benzothiazole Dyes | 408-513 nm researchgate.net | Weakly fluorescent in solvents. researchgate.net | Benzothiazole unit linked to an azo group (-N=N-). researchgate.net |
| Thioflavin T Analogues | ~412-450 nm | ~482-490 nm (upon binding to amyloid). researchgate.net | 2-Arylbenzothiazole structure. researchgate.net |
| Benzothiadiazole (BTD) Dyes | 280-400 nm (UVA/UVB) researchgate.net | Blue-green region. researchgate.net | Conjugation with other heterocyclic moieties. researchgate.net |
Role as Probes in Chemical Biology
The ability to modify the benzothiazole scaffold and tune its fluorescence makes it a versatile platform for developing probes to study biological systems. researchgate.net These probes can be designed to interact specifically with biomolecules or respond to changes in their microenvironment.
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov While the benzothiazole core itself is not a classic bioorthogonal reactive group, it can be functionalized to participate in such reactions or act as a reporter.
The 2-bromo substituent on the benzothiazole could potentially be used in bioorthogonal palladium-catalyzed cross-coupling reactions, although the in-vivo application of such methods is still an emerging and challenging field. A more direct application is to use the benzothiazole moiety as a fluorescent reporter that is attached to a known bioorthogonal handle, such as a strained alkyne, alkene, or a tetrazine. nih.govub.edu For example, a probe could be designed where the fluorescence of the 4,5-dichlorobenzothiazole core is quenched by a nearby tetrazine group. Upon an inverse-electron-demand Diels-Alder reaction—a common bioorthogonal ligation—the tetrazine is consumed, leading to a "turn-on" fluorescent signal. ub.edu This strategy allows for the specific labeling and imaging of biomolecules in their native environment without the need for washing away unreacted probes.
Fluorescent Labeling and Imaging Agents
Benzothiazole derivatives are widely investigated as fluorescent probes for detecting ions, biomolecules, and specific physiological conditions. researchgate.net Their fluorescence often arises from mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE). researchgate.netnih.gov
The this compound core could serve as a fluorophore in novel imaging agents. The bromo-group at the 2-position provides a convenient site for attaching a recognition element (e.g., a receptor for a specific protein or ion) via a linker. The binding of the target analyte to the recognition element could induce a conformational change or alter the electronic environment of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. nih.gov The chloro-substituents can modulate the core photophysical properties and cellular permeability. Furthermore, the presence of heavy atoms like bromine and chlorine can influence the photophysical pathways, potentially enhancing intersystem crossing, which could be useful for developing photosensitizers or probes that operate via phosphorescence.
| Probe Name/Class | Analyte/Target Detected | Fluorescence Mechanism | Reference Finding |
|---|---|---|---|
| BT-BO | Hydrogen Peroxide (H2O2) | Aggregation-Induced Emission (AIE) | A 'turn-on' probe successfully used for imaging H2O2 in living cells. nih.gov |
| Thioflavin T | β-amyloid aggregates | Enhanced fluorescence upon binding. | A standard dye for diagnosing Alzheimer's disease-related plaques. researchgate.net |
| HBT-based Probes | Various (ions, pH) | Excited-State Intramolecular Proton Transfer (ESIPT) | 2-(2-hydroxyphenyl) benzothiazole (HBT) is a common fluorophore for sensors. researchgate.net |
Future Research Directions and Unexplored Avenues for 2 Bromo 4,5 Dichloro 1,3 Benzothiazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of benzothiazole (B30560) derivatives has been a subject of extensive research, with a notable shift towards green and sustainable methodologies. mdpi.comnih.gov Future research on 2-Bromo-4,5-dichloro-1,3-benzothiazole should prioritize the development of synthetic protocols that are not only efficient but also environmentally benign. Traditional methods for synthesizing halogenated benzothiazoles often involve harsh reagents and produce significant waste. mdpi.com
Future synthetic strategies could explore:
Catalyst-free synthesis: Inspired by recent advancements, the development of catalyst-free reactions in green solvents like glycerol (B35011) could offer a sustainable alternative. nih.gov
Microwave-assisted and Ultrasound-assisted Synthesis: These techniques have been shown to accelerate reaction times and improve yields for other benzothiazole derivatives and could be adapted for the target molecule. mdpi.com
One-pot multicomponent reactions: Designing a one-pot synthesis from readily available starting materials would significantly enhance the efficiency and atom economy of the process. rsc.org
Flow chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.
A comparative table of potential future synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalyst-free in Green Solvents | Environmentally friendly, reduced cost, simple work-up. | Screening of various green solvents and optimization of reaction conditions. |
| Microwave/Ultrasound-assisted | Rapid reaction times, increased yields, energy efficiency. | Investigating the effect of irradiation on reaction kinetics and selectivity. |
| One-pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Design of novel reaction cascades and identification of compatible starting materials. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and product consistency. | Development of suitable reactor setups and optimization of flow parameters. |
Advanced Computational Studies for Rational Design and Activity Prediction
Computational chemistry offers powerful tools for the rational design of novel molecules and the prediction of their activities, thereby reducing the need for extensive and costly experimental screening. For this compound, computational studies are a completely unexplored yet highly promising avenue. Future research should leverage these in silico methods to:
Predict Biological Activity: Molecular docking studies could be employed to predict the binding affinity of this compound and its potential derivatives against a wide range of biological targets, such as enzymes and receptors implicated in various diseases.
Elucidate Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how modifications to the benzothiazole core affect its biological activity. This would guide the design of more potent and selective analogs.
DFT Studies: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data and the prediction of its chemical behavior. researchgate.net
Exploration of New Biological Activities beyond Current Scope
The benzothiazole nucleus is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antitubercular properties. rsc.orgmdpi.com However, the specific biological profile of this compound remains to be elucidated. Future research should focus on a comprehensive screening of this compound against a diverse panel of biological targets.
Potential areas for investigation include:
Antimicrobial Activity: Given the known antimicrobial properties of many benzothiazoles, this compound should be tested against a range of pathogenic bacteria and fungi. advancechemjournal.com
Anticancer Activity: The anticancer potential of benzothiazole derivatives is well-documented. researchgate.net Screening against various cancer cell lines could reveal novel therapeutic opportunities.
Antitubercular Activity: With the rise of drug-resistant tuberculosis, the discovery of new antitubercular agents is a global health priority. The benzothiazole scaffold has shown promise in this area. rsc.org
Neuroprotective and Anti-inflammatory Activities: Exploring the effects of this compound on neurological and inflammatory pathways could uncover new therapeutic applications.
Strategic Derivatization for Enhanced Potency and Selectivity
The bromine atom at the 2-position of the benzothiazole ring serves as a versatile synthetic handle for further chemical modifications. Strategic derivatization of this compound could lead to the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Future research in this area should involve:
Suzuki and Stille Couplings: The bromo substituent is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the benzothiazole ring and the dichloro substituents may facilitate nucleophilic substitution of the bromine atom with various nucleophiles, such as amines, thiols, and alkoxides.
Click Chemistry: Introduction of an azide (B81097) or alkyne functionality would enable the use of "click" chemistry for the efficient construction of more complex molecules.
The table below outlines potential derivatization strategies and their expected outcomes.
| Derivatization Strategy | Reagents | Expected Outcome |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Introduction of diverse aryl substituents. |
| Stille Coupling | Organostannanes, Palladium catalyst | Formation of carbon-carbon bonds with various groups. |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Introduction of functional groups with potential for biological interactions. |
Integration into Multidisciplinary Research Platforms
The unique electronic and photophysical properties of the benzothiazole core suggest that this compound could find applications beyond the realm of medicinal chemistry. Future research should aim to integrate this compound into multidisciplinary platforms, exploring its potential in:
Materials Science: Benzothiazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net The specific substitution pattern of this compound may impart interesting photophysical properties that could be exploited in the development of novel materials.
Chemical Biology: As a reactive and functionalizable core, this compound could be used to design chemical probes for studying biological processes or as a building block for the synthesis of bioactive macromolecules.
Agrochemicals: The biological activity of benzothiazoles is not limited to human medicine; some derivatives have shown promise as herbicides and fungicides. Screening for agrochemical applications could open up new avenues for this compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-4,5-dichloro-1,3-benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation or cyclization reactions. For example, bromination of aminothiazole precursors with CuBr and n-butyl nitrite in acetonitrile at 333 K achieves moderate yields (~53%) . Solvent choice (e.g., DMSO for reflux) and catalysts (e.g., glacial acetic acid for condensation) significantly impact efficiency. Key steps include reflux duration (4–18 hours), purification via silica gel chromatography, and crystallization from hexane or ethanol-water mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.40–8.16 ppm in DMSO-d6) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches near 689 cm⁻¹) .
- Elemental Analysis : Validates purity (e.g., C, H, N, S content within ±0.05% of theoretical values) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between thiazole and aromatic rings) .
Q. How is the biological activity of this compound initially screened?
- Methodological Answer : Preliminary bioactivity is assessed via in vitro assays:
- Antimicrobial Testing : Agar diffusion methods against bacterial/fungal strains .
- Cytotoxicity Screening : MTT assays on tumor cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Kinetic studies (e.g., urease inhibition using jack bean models) .
Q. What safety precautions are essential during the handling of halogenated benzothiazoles?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., acetonitrile, DMSO) .
- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact with CuBr or brominated intermediates .
- Waste Disposal : Neutralize acidic byproducts (e.g., ammonia washes) before disposal .
Q. How do researchers validate the purity of synthesized this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
- Melting Point Analysis : Sharp melting ranges (e.g., 327–328 K) indicate high crystallinity .
- TLC Monitoring : Hexane-ethyl acetate (70:3) as a mobile phase to track reaction progress .
Advanced Research Questions
Q. How can structural contradictions in X-ray data for this compound be resolved?
- Methodological Answer : Discrepancies in bond lengths/angles (e.g., thiazole ring planarity vs. phenyl torsion) are addressed via:
- SHELXL Refinement : Iterative adjustment of thermal parameters and hydrogen atom placement in riding models .
- DFT Calculations : Compare experimental data with theoretical geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. What strategies optimize low yields in halogenation reactions for benzothiazole derivatives?
- Methodological Answer :
- Catalyst Screening : Test alternatives to CuBr (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling) .
- Solvent Optimization : Replace acetonitrile with DMF or THF to enhance solubility of halogenated intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 hours to 30 minutes) while maintaining yield .
Q. How do π-π interactions and halogen bonding influence the crystal packing of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S⋯Br interactions at 3.54 Å) .
- Cambridge Structural Database (CSD) Mining : Compare with analogs (e.g., CCDC 2223878) to identify packing motifs .
Q. What mechanistic insights guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluoro or methoxy groups) to improve binding to target enzymes .
- Molecular Docking : Simulate interactions with biological targets (e.g., mGluR5 receptors) using AutoDock Vina .
Q. How are conflicting NMR data for halogenated benzothiazoles reconciled across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
